Bronopol-d4

Description

Structure

3D Structure

Properties

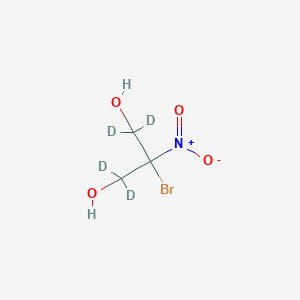

Molecular Formula |

C3H6BrNO4 |

|---|---|

Molecular Weight |

204.01 g/mol |

IUPAC Name |

2-bromo-1,1,3,3-tetradeuterio-2-nitropropane-1,3-diol |

InChI |

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2 |

InChI Key |

LVDKZNITIUWNER-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)([N+](=O)[O-])Br)O |

Canonical SMILES |

C(C(CO)([N+](=O)[O-])Br)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Bronopol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Bronopol-d4, a deuterated form of the broad-spectrum antimicrobial agent Bronopol. Given the limited availability of specific experimental data for the deuterated compound, this document primarily details the well-established properties of Bronopol. It is scientifically understood that the chemical behavior of this compound is analogous to that of Bronopol, with the primary distinction being its increased molecular weight due to the presence of deuterium isotopes. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Bronopol (2-bromo-2-nitro-1,3-propanediol). It serves as an excellent internal standard for quantitative analysis by mass spectrometry. The fundamental chemical and physical characteristics are summarized below.

| Property | Value | References |

| IUPAC Name | 2-Bromo-2-nitropropane-1,1,3,3-d4-1,3-diol | [1] |

| Synonyms | BNPD-d4, 2-Bromo-2-nitro-1,3-propanediol-d4 | [2] |

| Molecular Formula | C₃H₂D₄BrNO₄ | [1] |

| Molecular Weight | 204.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point (of Bronopol) | Approximately 130 °C (decomposes above 140 °C) | [3][4][5][6] |

| Unlabelled CAS Number | 52-51-7 |

Solubility

Bronopol exhibits high solubility in polar solvents and is sparingly soluble in non-polar solvents. This characteristic is crucial for its application in various formulations. The solubility of this compound is expected to be comparable.

| Solvent | Solubility (% w/v at 22–25 °C) | References |

| Water | 28 | [3][4][5] |

| Methanol | 89 | [4][6] |

| Ethanol | 56 | [4][6] |

| Isopropanol | 41 | [4][6] |

| Liquid Paraffin | <0.5 | [4][6] |

Partition Coefficient (of Bronopol):

The partition coefficient data indicates a strong preference for polar environments.

| System | Partition Coefficient (log Pow) | References |

| n-octanol/water | 0.22 | |

| Hexanol/Water | 0.74 | [6] |

| Alkane (Liquid Paraffin)/Water | 0.043 | [6] |

| Chloroform/Water | 0.068 | [6] |

Stability

The stability of Bronopol is significantly influenced by pH and temperature. It is most stable in acidic conditions and degrades in alkaline environments.

| Condition | Stability | References |

| Solid State | Stable for up to 3 years under ambient conditions. | [6] |

| Aqueous Solution (pH 4, 20°C) | Half-life of over 5 years. | [7] |

| Aqueous Solution (pH 6, 20°C) | Half-life of 1.5 years. | [7] |

| Aqueous Solution (pH 8, 20°C) | Half-life of 2 months. | [7] |

| Alkaline Conditions | Decomposes to produce formaldehyde and nitrite. | [3] |

| Elevated Temperatures (>140 °C) | Exothermic decomposition releasing hydrogen bromide and nitrogen oxides. | [3][4][5][6] |

Experimental Protocols

Synthesis of Bronopol

The synthesis of Bronopol, and by extension this compound (using deuterated starting materials), typically involves a two-step process: hydroxymethylation of nitromethane followed by bromination.

Methodology:

-

Hydroxymethylation: Nitromethane is reacted with formaldehyde in the presence of a base catalyst to form 2-nitro-1,3-propanediol.

-

Bromination: The intermediate, 2-nitro-1,3-propanediol, is then brominated to yield Bronopol.[8][9]

A detailed example of a lab-scale synthesis is as follows:

-

A solution of monobromonitromethane (0.29 mole) in methanol (70 ml) is added to a 55% formaldehyde solution in methanol at 18 °C containing an alkaline catalyst.[10]

-

The reaction temperature is allowed to increase to 30 °C during the addition.[10]

-

The solution is then heated to 60 °C and maintained for three hours.[10]

-

After cooling to 20 °C, the pH is adjusted to 4.3 with 1.0 M aqueous HCl to stabilize the product.[10]

-

The final product is isolated and purified through crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis of Bronopol

A reversed-phase HPLC method is commonly used for the determination of Bronopol and its degradation products.

Methodology:

-

Chromatographic Column: RP-ODS column (150mm × 4.6mm, 5μm).[11]

-

Mobile Phase: A mixture of phosphoric acid in water and methanol (e.g., 95:5 v/v).[11] An alternative mobile phase is 0.1% phosphoric acid in water: Methanol: 0.1% phosphoric acid in acetonitrile (80:10:10).[12]

-

Flow Rate: 1.0 ml/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection: UV spectrophotometric detection at 210 nm or 250 nm.[11][12][13]

-

Sample Preparation: Samples should be dissolved in methanol to prevent degradation that can occur in aqueous solutions.[14]

Visualizations

Synthesis Pathway of Bronopol

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bronopol - Wikipedia [en.wikipedia.org]

- 4. Bronopol [chemeurope.com]

- 5. classicchemicals.com [classicchemicals.com]

- 6. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. The Preparation Method of Bronopol - Nanjing Chemical Material Corp. [njchm.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. CN108614044A - Assay method of the bronopol in relation to substance - Google Patents [patents.google.com]

- 12. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of the various chemical and physical factors on the degradation rate of bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Bronopol-d4 molecular structure and formula

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Bronopol-d4, a deuterated analogue of the broad-spectrum antimicrobial agent Bronopol. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Molecular Structure and Formula

This compound is the deuterium-labeled version of Bronopol (2-bromo-2-nitropropane-1,3-diol). In this compound, the four hydrogen atoms on the 1st and 3rd carbon atoms are replaced by deuterium.

The chemical structure is as follows:

Synonyms: 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol[1]

Molecular Formula: C₃H₂D₄BrNO₄[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 204.01 g/mol | [1][2][3] |

| Accurate Mass | 202.9731 | [3] |

| Appearance | White to Off-White Solid | [1] |

| Unlabeled CAS Number | 52-51-7 | [1][2][3] |

| SMILES | OC([2H])([2H])C(--INVALID-LINK--=O)(Br)C([2H])([2H])O | [2] |

| InChI | InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2/i1D2,2D2 | [3] |

Applications in Research and Drug Development

This compound, as a stable isotope-labeled compound, is primarily used as an internal standard in analytical methods such as mass spectrometry for the quantification of Bronopol in various matrices.[2] The use of deuterated standards can improve the accuracy and precision of pharmacokinetic and metabolic studies during drug development.[2]

The parent compound, Bronopol, is a well-established antimicrobial agent with high activity against a broad spectrum of bacteria, particularly Gram-negative species.[2][4][5] It is used as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[4][6][7][8] Recent studies have also explored the potential of Bronopol and its analogues in preparing antibacterial drugs to combat multi-drug resistant bacteria.[9]

The mechanism of action of Bronopol involves the oxidation of protein thiols, leading to the inhibition of enzymatic activity.[2][10]

Experimental Protocols: Synthesis of Bronopol

A. Synthesis of 2-Nitro-1,3-propanediol (Intermediate)

-

In a reaction vessel, combine nitromethane and a 30% formaldehyde solution in a 1:2 molar ratio.[11]

-

Add 2% potassium carbonate to the mixture.[11]

-

Heat the solution under reflux for 1 hour.[11]

-

Cool the solution to allow for the crystallization of the product.[11]

-

The aqueous layer can be extracted with ether to recover more product.[11]

-

Dry and evaporate the ether to obtain 2-nitro-1,3-propanediol.[11]

B. Bromination to form Bronopol

-

Dissolve the 2-nitro-1,3-propanediol in methanol.[11]

-

Add a methanol solution containing 20% sodium methylate and stir at 20°C to form the sodium salt of 2-nitro-1,3-propanediol.[11]

-

Filter the sodium salt and suspend it in dry ether.[11]

-

Add bromine to the ether suspension below 0°C and stir for 10 minutes.[11]

-

Filter the mixture and evaporate the ether to yield Bronopol.[11]

To synthesize this compound, deuterated formaldehyde (D₂CO) would be used in the first step.

Visualizations

Caption: Synthetic pathway of Bronopol from nitromethane and formaldehyde.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. Bronopol - Wikipedia [en.wikipedia.org]

- 5. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 6. Bronopol [chemeurope.com]

- 7. specialchem.com [specialchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CN104208049A - Application of bronopol and analogue thereof in drug preparation - Google Patents [patents.google.com]

- 10. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Preparation Method of Bronopol - Nanjing Chemical Material Corp. [njchm.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Bronopol

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis involves a two-step process: the hydroxymethylation of deuterated nitromethane with deuterated formaldehyde, followed by the bromination of the resulting deuterated intermediate. This guide provides detailed experimental protocols for each stage, a summary of relevant quantitative data from the synthesis of non-deuterated Bronopol to serve as a benchmark, and visualizations of the chemical pathways and experimental workflows.

Synthesis Pathway Overview

The synthesis of deuterated Bronopol (specifically, 2-bromo-2-nitro-1,3-propanediol-d4, where the four hydrogens on the propanediol backbone are replaced with deuterium) can be achieved by adapting the well-established manufacturing process for standard Bronopol.[1][2] The core strategy involves the use of deuterated precursors. The general synthetic scheme is illustrated below.

Caption: Proposed synthesis pathway for deuterated Bronopol.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of deuterated Bronopol. These protocols are adapted from established methods for the synthesis of non-deuterated Bronopol and the preparation of the necessary deuterated starting materials.

Preparation of Deuterated Starting Materials

2.1.1. Synthesis of Formaldehyde-d2 (from Paraformaldehyde-d2)

Deuterated formaldehyde can be prepared from paraformaldehyde-d2. Paraformaldehyde-d2 is commercially available or can be synthesized. A common laboratory-scale preparation of a formaldehyde-d2 solution involves the depolymerization of paraformaldehyde-d2 in a suitable solvent, typically deuterated water (D₂O), under basic conditions.

Protocol:

-

In a fume hood, suspend paraformaldehyde-d2 in D₂O in a flask equipped with a reflux condenser.

-

Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃), to the suspension.

-

Gently heat the mixture to facilitate depolymerization. The solution will become clear upon completion.

-

The resulting solution of formaldehyde-d2 in D₂O can be used directly in the subsequent hydroxymethylation step.

2.1.2. Synthesis of Nitromethane-d3

Nitromethane-d3 can be prepared by hydrogen-deuterium exchange of nitromethane with deuterium oxide (D₂O) in the presence of a base catalyst.

Protocol:

-

Combine nitromethane and a molar excess of D₂O in a reaction vessel.

-

Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature or with gentle heating to facilitate the exchange reaction. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

-

After the desired level of deuteration is achieved, the nitromethane-d3 can be isolated by extraction with a suitable organic solvent and subsequent distillation.

Synthesis of 2-bromo-2-nitro-1,3-propanediol-d4 (Deuterated Bronopol)

This synthesis is a two-step, one-pot procedure involving the base-catalyzed condensation of nitromethane-d3 with formaldehyde-d2, followed by bromination of the intermediate.

Protocol:

-

Hydroxymethylation:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve nitromethane-d3 in a suitable solvent, such as methanol-d4 or D₂O.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of formaldehyde-d2 (prepared as in 2.1.1) to the nitromethane-d3 solution.

-

Add a base catalyst, such as a solution of sodium deuteroxide (NaOD) in D₂O, dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for several hours at a controlled temperature to form the deuterated 2-nitro-1,3-propanediol intermediate.

-

-

Bromination:

-

To the solution containing the deuterated intermediate, slowly add liquid bromine dropwise. The reaction is exothermic, and the temperature should be carefully controlled, typically between 5-10 °C.

-

The color of the reaction mixture will change as the bromine is consumed. The addition is complete when a persistent bromine color is observed.

-

After the addition of bromine, the reaction mixture is stirred for an additional period to ensure complete bromination.

-

-

Work-up and Purification:

-

The reaction mixture is then neutralized with an acid, such as deuterated hydrochloric acid (DCl) in D₂O.

-

The crude deuterated Bronopol can be isolated by crystallization from the reaction mixture, often by cooling.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as deuterated water or a mixture of deuterated organic solvents.[3]

-

Alternatively, purification can be achieved by column chromatography using silica gel.[3]

-

The final product should be dried under vacuum to yield deuterated Bronopol as a white crystalline solid.

-

Caption: General experimental workflow for deuterated Bronopol synthesis.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of non-deuterated Bronopol . This data can serve as a valuable reference for estimating expected yields and purity levels for the synthesis of deuterated Bronopol, although some variations may occur due to kinetic isotope effects.

Table 1: Reaction Conditions and Yields for Bronopol Synthesis

| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Two-Step, One-Pot | Nitromethane, Formaldehyde, Bromine | Sodium Hydroxide | Water | 0-10 | Not Specified | >70% | [4] |

| Two-Step | 2-nitro-1,3-propanediol, Bromine | Sodium Methylate | Methanol, Ether | <20 | Not Specified | Not Specified | [4] |

| One-Step | Nitromethane, Formaldehyde, Bromine | Sodium Hydroxide | Aqueous Sodium Bromide | 0-20 | ~2 | High | [5] |

| Hydroxyalkylation & Bromination | Nitromethane, Formaldehyde | Alkali | Water/Alcohol | 5-10 | 2 | 78% | [6] |

Table 2: Purification and Purity Data for Bronopol

| Purification Method | Initial Purity (%) | Final Purity (%) | Details | Reference |

| Recrystallization | Not Specified | >99% | Recrystallized from ether. | [4] |

| Column Chromatography & Recrystallization | 80% | 97.8% | Silica gel column followed by recrystallization. | [3] |

| Vacuum Distillation | Crude | High | Negative pressure distillation of crude product. | [5] |

| Recrystallization | Not Specified | 98% | From water/alcohol solvent system. | [6] |

Conclusion

The synthesis of deuterated Bronopol is a feasible process that can be achieved by adapting existing, well-documented methods for the non-deuterated analogue. The key to a successful synthesis lies in the preparation of high-purity deuterated starting materials, namely formaldehyde-d2 and nitromethane-d3. The provided experimental protocols offer a detailed roadmap for researchers and drug development professionals to produce deuterated Bronopol for various applications, including as internal standards in analytical studies or for investigating kinetic isotope effects in biological systems. The quantitative data from non-deuterated Bronopol synthesis provides a useful benchmark for optimizing the synthesis of its deuterated counterpart. Careful control of reaction conditions and rigorous purification are essential to obtain a final product of high purity and isotopic enrichment.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Generation of formaldehyde and formaldehyde-d2 for hydroxymethylations and hydroxydeuteromethylations of difluoroenolates and difluorobenzyl carbanions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bronopol as an Antimicrobial Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitro-1,3-propanediol), first synthesized in 1897, is a broad-spectrum antimicrobial agent widely utilized as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[1][2] Its popularity stems from its high efficacy against a wide range of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, which are common contaminants in aqueous formulations.[1][3][4] While often categorized with formaldehyde-releasing preservatives, Bronopol's primary antimicrobial activity is not attributed to the release of formaldehyde but to a more complex and potent mechanism involving the oxidation of essential cellular components.[5][6][7] This guide provides a detailed examination of the chemical properties, core mechanisms of action, and quantitative efficacy of Bronopol, supplemented with experimental protocols and visual diagrams to elucidate its function at a molecular level.

Chemical Properties and Degradation Pathway

Bronopol is a white crystalline solid that is readily soluble in water and other polar organic solvents.[7][8] Its stability in aqueous solutions is highly dependent on pH and temperature. It is most stable under acidic conditions, with its rate of degradation increasing significantly with rising pH and temperature.[5][7]

Under alkaline conditions, Bronopol decomposes through a retroaldol reaction, liberating an equimolar amount of formaldehyde and forming bromonitroethanol.[1] This intermediate can further decompose to other products, including bromonitromethane, 2-bromoethanol, nitrite ions, and bromide ions.[1][5][7] It is crucial to note that while formaldehyde is a degradation product, the low levels produced are not considered responsible for the primary biological activity of Bronopol.[5][7][9] The allergic sensitization observed in some cases may be attributable to other degradation products like 2-bromoethanol or bromonitromethane rather than formaldehyde itself.[5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 5. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bronopol - Wikipedia [en.wikipedia.org]

- 8. phexcom.com [phexcom.com]

- 9. researchgate.net [researchgate.net]

Bronopol-d4 CAS number and chemical identifiers

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical identifiers, experimental protocols, and logical workflows associated with Bronopol-d4.

Core Chemical Data of this compound

This compound is the deuterated form of Bronopol, an antimicrobial agent. The deuteration is typically at the 1 and 3 positions of the propanediol backbone. It is important to note that a specific CAS number for this compound is not consistently available; the CAS number for the parent compound, Bronopol (52-51-7), is frequently used.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 52-51-7 (for parent compound) | [1] |

| Chemical Formula | C₃H₂D₄BrNO₄ | [1] |

| Molecular Weight | 204.01 g/mol | [1][2] |

| IUPAC Name | 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol | [1] |

| Synonyms | 2-Bromo-2-nitro-1,3-propanediol-d4, BNPD-d4 | [3] |

| Canonical SMILES | C(C(C(O)[2H])([2H])Br)(--INVALID-LINK--[O-])(O[2H]) | |

| InChI Key | LVDKZNITIUWNER-WJOKJDDISA-N | |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of Bronopol, which can be adapted for its deuterated analog, and for investigating its antibacterial mechanism of action.

Synthesis of Bronopol

The synthesis of Bronopol is typically a one-step process involving the reaction of nitromethane with formaldehyde, followed by bromination.[4][5] The following protocol is based on methodologies described in synthesis patents and can be adapted for the preparation of this compound by using deuterated formaldehyde and nitromethane.

Materials:

-

Nitromethane

-

Formaldehyde solution (37%)

-

Sodium hydroxide (NaOH) solution

-

Bromine (Br₂)

-

Sodium bromide solution (5-7%) as a solvent

-

Sodium bisulfite solution (30%)

-

Reaction vessel with temperature control and stirring

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel, combine the formaldehyde solution and the sodium bromide solution. Add the nitromethane to this mixture.

-

Base Addition: Cool the mixture to a temperature between 0-20°C. Slowly add the sodium hydroxide solution over a period of 60-80 minutes while maintaining the temperature.

-

Bromination: After the addition of the base, and a brief incubation period, slowly add bromine to the reaction mixture. The reaction is complete when the color of the solution turns colorless.

-

Quenching: Adjust the content of bromic acid in the reaction product to below 10 ppm using a sodium bisulfite solution to obtain the crude product.

-

Purification: The crude product is then purified by vacuum distillation.

-

Isolation: The final product is obtained by centrifugation and drying of the distilled product.

Investigation of Antibacterial Mechanism of Action

Bronopol's antibacterial activity stems from its ability to oxidize essential thiol groups within bacterial cells, particularly under aerobic conditions.[6][7][8] This leads to the formation of reactive oxygen species and the inhibition of cellular respiration.

Minimal Inhibitory Concentration (MIC) Assay:

-

Preparation of Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Escherichia coli) is prepared in a suitable growth medium.

-

Serial Dilutions: A series of twofold dilutions of Bronopol are prepared in the growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the bacterium.

Thiol Oxidation Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a thiol-containing compound (e.g., cysteine or glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Addition of Bronopol: Add Bronopol to the reaction mixture to initiate the reaction.

-

Monitoring: The oxidation of the thiol can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength, or by using a thiol-specific fluorescent probe.

-

Analysis: The rate of thiol oxidation can be calculated from the change in absorbance or fluorescence over time. The reaction products can be further analyzed using techniques such as HPLC or mass spectrometry.

Logical Workflow: Identification and Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a this compound sample.

Caption: Workflow for the Identification and Characterization of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 5. CN102850226B - Method for synthesizing and preparing bronopol by one step - Google Patents [patents.google.com]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to Bronopol and Bronopol-d4 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bronopol and its deuterated analog, Bronopol-d4. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their chemical properties, mechanisms of action, and applications, with a particular focus on the key differences imparted by isotopic labeling.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent widely utilized as a preservative in pharmaceuticals, cosmetics, and various industrial applications.[1][2][3][4] Its efficacy against Gram-negative bacteria, in particular, has made it a popular choice for preventing microbial contamination in a range of products.[1][5] this compound is a deuterated version of Bronopol, where four hydrogen atoms on the propanediol backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, primarily as an internal standard for the quantification of Bronopol. While chemically similar, the difference in isotopic composition introduces subtle but significant variations in their physicochemical and reactive properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Bronopol and this compound are summarized below. It is important to note that while extensive data is available for Bronopol, specific experimental data for this compound is limited. The properties of this compound are largely inferred from those of Bronopol, with considerations for the increased molecular weight due to deuterium substitution.

| Property | Bronopol | This compound | Data Source |

| Chemical Formula | C₃H₆BrNO₄ | C₃H₂D₄BrNO₄ | [1][6] |

| Molecular Weight | 199.99 g/mol | ~204.01 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline powder | White to off-white solid | [1] |

| Melting Point | Approximately 130 °C | Not experimentally determined, expected to be similar to Bronopol | [1][2] |

| Boiling Point | Decomposes above 140 °C | Decomposes at elevated temperatures | [1][7] |

| Solubility in Water | 25 g/100 mL (22 °C) | Expected to be similar to Bronopol | [8] |

| logP (Octanol-Water Partition Coefficient) | -0.6 | Not experimentally determined, expected to be similar to Bronopol | [6] |

Mechanism of Antimicrobial Action

The primary mode of action of Bronopol involves its interaction with essential thiol groups within microbial cells, particularly in enzymes like dehydrogenases.[5][9] This interaction disrupts cellular metabolism and leads to cell death. The process can be described in two stages:

-

Aerobic Conditions: Bronopol catalyzes the oxidation of thiol groups (e.g., in cysteine) to disulfides. This reaction consumes oxygen and generates reactive oxygen species (ROS) such as superoxide and peroxide radicals, which contribute to the bactericidal activity.[10][11]

-

Anoxic Conditions: In the absence of oxygen, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of Bronopol and the formation of disulfide bridges, which inhibits enzyme function.[10][11]

The following diagram illustrates the proposed antimicrobial signaling pathway of Bronopol.

The Deuterium Kinetic Isotope Effect: The Core Difference

The primary distinction in the reactivity of Bronopol versus this compound lies in the Deuterium Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium isotope.[12][13] This means that reactions involving the cleavage of a C-H bond in the rate-determining step will proceed slower when hydrogen is replaced by deuterium.

While no specific studies have quantified the KIE for Bronopol's antimicrobial action or degradation, we can infer the following:

-

Antimicrobial Activity: The mechanism of Bronopol does not directly involve the cleavage of the C-H bonds on the propanediol backbone. Therefore, a significant primary KIE on its antimicrobial activity is not expected. However, secondary KIEs, which are smaller effects on reaction rates when the isotopic substitution is not at the bond being broken, might be observable.

-

Chemical Stability and Degradation: The degradation of Bronopol, particularly in alkaline conditions, involves a retro-aldol reaction that can lead to the release of formaldehyde.[1][11] This reaction pathway may involve the cleavage of a C-H bond adjacent to the alcohol groups. If this is a rate-determining step, this compound would be expected to degrade more slowly than Bronopol under the same conditions. This potential for enhanced stability is a key reason for the use of deuterated compounds in analytical standards.

Experimental Protocols

Synthesis of Bronopol (2-bromo-2-nitropropane-1,3-diol)

The synthesis of Bronopol is typically achieved through the hydroxymethylation of nitromethane followed by bromination.[1][4][14]

Materials:

-

Nitromethane

-

Paraformaldehyde

-

Sodium Hydroxide (or other base)

-

Bromine

-

Appropriate solvents (e.g., water, methanol)

Procedure:

-

Hydroxymethylation: Nitromethane is reacted with paraformaldehyde in an alkaline environment to produce di(hydroxymethyl)nitromethane. This reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

-

Bromination: The intermediate, di(hydroxymethyl)nitromethane, is then brominated. This is achieved by the addition of bromine to the reaction mixture.

-

Purification: The resulting Bronopol is then purified, often through crystallization, to yield a white to pale yellow crystalline powder.

The following diagram outlines a general workflow for the synthesis of Bronopol.

Proposed Synthesis of this compound

Proposed Method: The synthesis would likely follow a similar pathway to that of Bronopol, with the key difference being the use of paraformaldehyde-d2 or deuterated formaldehyde .

-

Deuterated Hydroxymethylation: Nitromethane would be reacted with paraformaldehyde-d2 in the presence of a base. This would result in the formation of di(hydroxymethyl-d2)nitromethane.

-

Bromination: The deuterated intermediate would then be brominated using the same procedure as for the non-deuterated compound.

-

Purification: The resulting this compound would be purified by crystallization.

Analytical Method for Bronopol Determination

High-performance liquid chromatography (HPLC) is a common method for the quantification of Bronopol in various matrices.[15][16][17][18] this compound is an ideal internal standard for this analysis due to its chemical similarity and mass difference.

Experimental Setup:

-

Chromatography System: HPLC with UV or mass spectrometry (MS) detection.

-

Column: A C18 reversed-phase column is typically used.[15][16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[15][16]

-

Internal Standard: this compound.

Procedure:

-

Sample Preparation: The sample containing Bronopol is extracted with a suitable solvent.

-

Internal Standard Spiking: A known amount of this compound is added to the sample extract.

-

HPLC Analysis: The spiked sample is injected into the HPLC system.

-

Quantification: The concentration of Bronopol is determined by comparing the peak area of Bronopol to that of the this compound internal standard.

The following diagram illustrates the analytical workflow.

References

- 1. 2-BROMO-2-NITROPROPANE-1,3-DIOL - Ataman Kimya [atamanchemicals.com]

- 2. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 3. specialchem.com [specialchem.com]

- 4. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL) - Ataman Kimya [atamanchemicals.com]

- 5. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 6. Bronopol | C3H6O4BrN | CID 2450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-BROMO-2-NITROPROPANE-1,3-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Bronopol - Wikipedia [en.wikipedia.org]

- 15. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

Stability and Storage of Bronopol-d4 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol-d4 is the deuterated form of Bronopol (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent. The replacement of hydrogen atoms with deuterium can be a valuable tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry-based analyses. Understanding the stability and appropriate storage conditions of this compound powder is critical to ensure its integrity, purity, and performance in these applications. This guide summarizes the key factors influencing the stability of Bronopol and provides recommended storage conditions and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Bronopol is presented in the table below. These properties are expected to be very similar for this compound.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 130 °C |

| Solubility | Readily soluble in water, ethanol, and methanol. |

| Hygroscopicity | Slightly hygroscopic |

Stability Profile

The stability of Bronopol, and by extension this compound, is influenced by several environmental factors, including temperature, pH, and light.

Thermal Stability

Bronopol powder is stable under ordinary conditions of use and storage.[1] However, it decomposes at temperatures above 140°C.[2]

pH Stability

Bronopol is most stable in acidic conditions. As the pH increases, particularly under alkaline conditions, its degradation rate accelerates.

| pH | Half-life of 0.03% w/v aqueous solution |

| 4 | > 5 years |

| 6 | ~1.5 years |

| 8 | ~2 months |

Data extrapolated from studies on Bronopol.

Photostability

Exposure to light, especially UV light, can lead to the degradation of Bronopol.[1] Significant degradation has been observed when the powder is exposed to a UV light chamber with a wavelength range of 250-400nm.

Hygroscopicity

Bronopol is described as slightly hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This can be a critical factor in the handling and storage of the powder, as moisture can affect its physical properties and potentially accelerate degradation.

Recommended Storage Conditions

To ensure the long-term stability of this compound powder, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[1]

-

Light: Protect from light.[1]

-

Atmosphere: Store in a tightly closed container to protect from moisture and air.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and aluminum.

Experimental Protocols for Stability Assessment

Detailed methodologies for key experiments to assess the stability of this compound are provided below. These protocols are based on established methods for Bronopol.

HPLC Method for Stability-Indicating Assay

A High-Performance Liquid Chromatography (HPLC) method is a precise way to quantify the active ingredient and detect degradation products.

Methodology:

-

Sample Preparation:

-

Accurately weigh about 10 mg of this compound powder into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Vortex for 2 minutes and filter through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: RP-ODS (Reversed-Phase Octadecylsilyl), 150mm x 4.6mm, 5µm particle size.

-

Mobile Phase: A mixture of phosphoric acid in water (e.g., 1:1000 v/v) and methanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram for twice the retention time of the main peak to ensure all degradation products are eluted.

-

The peak area of this compound is used to calculate its concentration and assess degradation.

-

HPLC analysis workflow for this compound stability testing.

UV-Vis Spectrophotometric Method for Degradation Studies

UV-Visible spectrophotometry offers a simpler and faster method for assessing degradation, particularly under forced degradation conditions.

Methodology:

-

Preparation of Standard Stock Solution:

-

Accurately weigh 100 mg of this compound powder and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with distilled water to obtain a concentration of 1000 µg/mL.

-

-

Forced Degradation Studies:

-

Acidic Condition: To 100 mg of this compound, add 100 mL of 0.1 N HCl. Withdraw samples at specified time intervals (e.g., 1, 3, 5 hours), neutralize with 0.1 N NaOH, and dilute to a suitable concentration (e.g., 50 µg/mL) for analysis.[1]

-

Basic Condition: To 100 mg of this compound, add 100 mL of 0.1 N NaOH. Withdraw samples at specified time intervals, neutralize with 0.1 N HCl, and dilute for analysis.[1]

-

Thermal Stress: Place 1 g of this compound powder in a hot air oven at a specified temperature (e.g., 60°C). Withdraw samples at intervals and prepare solutions for analysis.

-

Photolytic Stress: Expose 1 g of this compound powder in a UV light chamber (250-400 nm).[1] Withdraw samples at intervals and prepare solutions for analysis.

-

-

Analysis:

-

Scan a diluted solution of the stock solution (e.g., 60 µg/mL) in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 214 nm for Bronopol.

-

Measure the absorbance of the samples from the forced degradation studies at the determined λmax.

-

A decrease in absorbance compared to a standard solution indicates degradation.

-

Workflow for forced degradation studies of this compound.

Hygroscopicity Testing

This test determines the tendency of this compound powder to absorb moisture from the air.

Methodology:

-

Apparatus: A dynamic vapor sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled humidity environments.

-

Procedure (Static Method using Desiccators):

-

Prepare saturated solutions of various salts in separate desiccators to achieve a range of relative humidities (RH).

-

Accurately weigh a sample of this compound powder into a tared container.

-

Place the open container in a desiccator at a specific RH and constant temperature (e.g., 25°C).

-

At predetermined time intervals, remove the container, quickly close it, and reweigh to determine the change in mass due to moisture absorption.

-

Continue until the mass becomes constant (equilibrium).

-

Repeat the process for different RH levels.

-

-

Calculation:

-

Calculate the percentage of water sorbed at each RH level using the formula: % Water Sorbed = [(Final Weight - Initial Weight) / Initial Weight] x 100

-

-

Classification: The hygroscopicity can be classified based on the percentage of water sorbed at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.

Degradation Pathways

Under alkaline conditions, Bronopol undergoes degradation primarily through a retro-aldol reaction, leading to the formation of formaldehyde and bromonitroethanol. Further degradation can result in the formation of other products. While the deuteration in this compound is on the carbon atoms bearing the hydroxyl groups, which are not directly involved in the initial retro-aldol reaction, the kinetic isotope effect might still influence the rates of subsequent degradation steps.

Simplified degradation pathway of Bronopol under alkaline conditions.

Conclusion

This compound powder is expected to have a stability profile very similar to that of Bronopol. It is a stable compound when stored under appropriate conditions. Key factors leading to its degradation are exposure to alkaline pH, high temperatures, and light. For maintaining the integrity of this compound powder, it is crucial to store it in a cool, dry, and dark place in a tightly sealed container. The experimental protocols provided in this guide can be used to perform comprehensive stability assessments to ensure the quality and reliability of this compound for its intended research and analytical applications.

References

Technical Guide: Bronopol-d4 Material Safety Data Sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data for Bronopol-d4, intended for researchers, scientists, and drug development professionals. The information is compiled from various sources, and it is important to note that much of the detailed safety and toxicity data is based on its non-deuterated counterpart, Bronopol, due to the limited availability of specific data for the deuterated compound. The chemical properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts.

Chemical and Physical Properties

This compound is the deuterated form of Bronopol, an organic compound with broad-spectrum antimicrobial properties.

| Property | Value | Source |

| Chemical Name | 2-bromo-1,1,3,3-tetradeuterio-2-nitro-propane-1,3-diol | [1] |

| Synonyms | 2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol | [2] |

| CAS Number | 52-51-7 (for non-deuterated Bronopol) | [2][3][4] |

| Molecular Formula | C₃D₄H₂BrNO₄ | [1][2] |

| Molecular Weight | 204.01 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [2][4][5] |

| Melting Point | Approximately 130 °C (decomposes above 140 °C) | [4][5][6] |

| Solubility | Readily soluble in water; poorly soluble in non-polar solvents | [4][5][6] |

| pH | 5-7 (1% aqueous solution) | [7] |

| Bulk Density | ~1100 kg/m ³ | [7][8] |

Hazard Identification and GHS Classification

The following hazard information is based on data for Bronopol.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | Category 2 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[9]

Hazard Symbols:

Toxicology Data

The toxicological data presented below is for Bronopol.

| Test | Species | Route | Value | Classification | Source |

| LD50 | Rat (male and female) | Oral | 325 mg/kg | Category II: Moderately toxic | [9][10] |

| Dermal Toxicity | Dermal | Category I: Severe effects | [10] | ||

| Eye Irritation | Category I: Severe irritation | [10] | |||

| Skin Irritation | Category II: Irritation | [10] | |||

| Inhalation Toxicity | Inhalation | Category IV: Slightly toxic | [10] | ||

| Skin Sensitization | Guinea pigs | Not a sensitizer | [10] | ||

| Avian Toxicity (LD50) | Mallard duck | Oral | 464 mg/kg (14 days) | [11] | |

| Avian Toxicity (LD50) | Northern bobwhite | Oral | 7379 ppm (5 days) | [11] | |

| Aquatic Toxicity (LC50) | Earthworm | > 500 mg/kg soil dw (14 day) | [11] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not available in the provided search results. However, a typical Material Safety Data Sheet would reference standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for conducting such tests. For example, a 90-day oral toxicity study in rats indicated that bronopol is a severe gastrointestinal irritant.[10] Another study in beagle dogs showed increased liver and spleen weights in the high dose group.[10] A chronic feeding/carcinogenicity study with rats resulted in high mortality and severe reduction in body weight gain.[10]

Handling, Storage, and First Aid

Caption: General workflow for safe handling and storage of this compound.

Caption: First aid measures for different exposure routes to this compound.

Stability and Reactivity

-

Stability: Stable under ordinary conditions of use and storage.[3]

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: When heated to decomposition, it may produce toxic fumes, carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide.[3][6] Under alkaline conditions, it can decompose to liberate nitrite and low levels of formaldehyde.[5][6]

Caption: Decomposition of Bronopol and potential for nitrosamine formation.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 7phchem.com [7phchem.com]

- 4. Bronopol [chemeurope.com]

- 5. Bronopol - Wikipedia [en.wikipedia.org]

- 6. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Toxicity of Bronopol_Chemicalbook [chemicalbook.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Bronopol as a Preservative: A Technical Review for Researchers

An in-depth examination of the chemistry, efficacy, and application of 2-bromo-2-nitropropane-1,3-diol (Bronopol) in scientific research and product development. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of Bronopol's properties, mechanism of action, and practical considerations for its use as a preservative in pharmaceutical and cosmetic formulations.

Physicochemical Properties

Bronopol is a white to pale yellow crystalline powder with a faint characteristic odor.[1] It is readily soluble in water and other polar solvents, a characteristic that facilitates its incorporation into aqueous formulations.[2][3] This high affinity for polar environments helps prevent the loss of the preservative to the oil phase in emulsions.[1]

| Property | Value | Reference |

| Chemical Name | 2-bromo-2-nitropropane-1,3-diol | [4] |

| CAS Number | 52-51-7 | [5] |

| Molecular Formula | C₃H₆BrNO₄ | [4] |

| Molar Mass | 199.99 g/mol | [4] |

| Melting Point | Approx. 130 °C | [4] |

| Solubility in Water | Up to 28% w/v at ambient temperature | [4][6] |

| pH (1% w/v aqueous solution) | 5.0 - 7.0 | [1] |

Antimicrobial Efficacy and Mechanism of Action

Bronopol exhibits broad-spectrum antimicrobial activity, with particularly high efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8] It is also effective against Gram-positive bacteria, yeasts, and other fungi, though its activity against yeasts and molds is comparatively lower.[1][5]

The antimicrobial mechanism of Bronopol is multifaceted.[2] Under aerobic conditions, it catalyzes the oxidation of essential thiol groups (like those in cysteine) within microbial cells to disulfides, a process that involves the consumption of oxygen.[5][9] This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which exert direct bactericidal effects.[2][9] The oxidation of intracellular thiols, such as glutathione, leads to the inhibition of enzyme function and a bacteriostatic period followed by inhibited growth.[5]

Under anoxic conditions, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of the preservative and eventual resumption of bacterial growth.[5][9]

Signaling Pathway: Aerobic Antimicrobial Action of Bronopol

Caption: Aerobic antimicrobial mechanism of Bronopol.

Quantitative Data on Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's effectiveness. The following table summarizes the MIC values of Bronopol against various microorganisms.

| Microorganism | MIC (µg/mL) | Reference |

| Aspergillus niger | 3200 | [1] |

| Bacillus subtilis | 12.5 | [1] |

| Burkholderia (Pseudomonas) cepacia | 25 | [1] |

| Candida albicans | 1600 | [1] |

| Escherichia coli | 12.5 - 50 | [1] |

| Klebsiella aerogenes | 25 | [1] |

| Legionella pneumophilia | 50 | [1] |

| Penicillium funiculosum | 1600 | [1] |

| Proteus mirabilis | 25 - 50 | [1] |

| Pseudomonas aeruginosa | 12.5 - 50 | [1] |

| Staphylococcus aureus | 12.5 - 50 | [1] |

| Staphylococcus epidermidis | 50 | [1] |

Stability and Degradation

The stability of Bronopol in aqueous solutions is significantly influenced by pH and temperature.[4][6] It is most stable under acidic conditions.[4][6] As the pH and temperature increase, the rate of degradation accelerates.[3][10]

Degradation of Bronopol can lead to the formation of several by-products, including formaldehyde, nitrite ions, bromide ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[4][6] It is important to note that the low levels of formaldehyde released are not considered responsible for the primary antimicrobial activity of Bronopol.[4][6]

The half-life of Bronopol in aqueous solutions at different pH values is presented below.

| pH | Temperature (°C) | Half-life | Reference |

| 4 | 20 | > 5 years | [11] |

| 6 | 20 | 1.5 years | [11] |

| 8 | 20 | 2 months | [11] |

Bronopol Degradation Pathway

Caption: Degradation pathway of Bronopol under alkaline conditions.

Toxicological Profile

Bronopol has low mammalian toxicity at typical in-use concentrations.[4][8] The following table summarizes key toxicological data for Bronopol.

| Test | Species | Value | Reference |

| Oral LD50 | Rat | 180 mg/kg | [5] |

| Dermal LD50 | Rat | 64 - 160 mg/kg | [5] |

| Inhalation LD50 | Rat | > 5000 mg/m³ | [5] |

While generally considered safe for topical use at approved concentrations, Bronopol can be a skin irritant and has been identified as a contact allergen in some individuals.[2][4] A significant concern with the use of Bronopol is its potential to form nitrosamines in the presence of secondary amines or amides, particularly under alkaline conditions or at elevated temperatures where it decomposes to release nitrite.[4][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of Bronopol against various microorganisms.

Methodology:

-

Preparation of Bronopol Stock Solution: A stock solution of Bronopol is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density (typically 10⁵ to 10⁶ CFU/mL).

-

Serial Dilution: A two-fold serial dilution of the Bronopol stock solution is performed in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 3-5 days for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the microorganism.

Experimental Workflow: MIC Determination

References

- 1. phexcom.com [phexcom.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-2-nitropropane-1,3-diol (Bronopol)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 4. Bronopol - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 7. 2-Bromo-2-Nitropropane-1,3-Diol | Bronopol | Cosmetic Ingredients Guide [ci.guide]

- 8. Use of Bronopol_Chemicalbook [chemicalbook.com]

- 9. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of the various chemical and physical factors on the degradation rate of bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Degradation Pathways of Bronopol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in a variety of pharmaceutical, cosmetic, and industrial applications due to its broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] Despite its efficacy, the stability of Bronopol in aqueous formulations is a critical consideration for formulators and researchers. This technical guide provides a comprehensive overview of the degradation pathways of Bronopol in aqueous solutions, detailing the influence of various environmental factors, the primary degradation products, and the analytical methodologies used for its study.

Core Degradation Pathways

The degradation of Bronopol in aqueous solutions is a multifaceted process influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light. The primary mechanism of degradation is through a retro-aldol reaction, followed by further decomposition of the initial products.[1][2]

Hydrolytic Degradation

The hydrolysis of Bronopol is highly dependent on the pH of the solution. It is most stable in acidic conditions and its degradation rate increases significantly with a rise in pH.[3]

The principal hydrolytic degradation pathway is initiated by a base-catalyzed retro-aldol reaction. This reaction involves the cleavage of a carbon-carbon bond, leading to the release of formaldehyde and the formation of bromonitroethanol.[1][2]

Step 1: Retro-Aldol Reaction

Bronopol, in the presence of a base (hydroxide ions), undergoes a retro-aldol reaction to yield formaldehyde and the intermediate, bromonitroethanol.

Step 2: Degradation of Bromonitroethanol

Bromonitroethanol is an unstable intermediate that undergoes further degradation through several pathways:[1]

-

Decomposition to Bromonitromethane: Bromonitroethanol can decompose to form bromonitromethane and another molecule of formaldehyde.

-

Formation of 2-Bromoethanol and Nitrite Ion: Alternatively, bromonitroethanol can break down to produce 2-bromoethanol and a nitrite ion.

Under alkaline conditions, a complex mixture of degradation products can be formed, including bromide ions, nitrite ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[4]

Photolytic Degradation

Bronopol is susceptible to degradation upon exposure to UV light.[3][5] The photolysis half-life in water has been reported to be as short as 24 hours.[2] Photodegradation is enhanced in natural waters, suggesting a role for photosensitized reactions.[5] The degradation products formed through photolysis can be more persistent and toxic than Bronopol itself.[5]

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of Bronopol in aqueous solutions.

Caption: Primary degradation pathways of Bronopol via hydrolysis and photolysis.

Quantitative Data on Bronopol Degradation

The rate of Bronopol degradation is significantly influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Bronopol at 20°C in Aqueous Solution at Various pH Levels

| pH | Half-life | Reference |

| 4 | > 5 years | [3] |

| 6 | 1.5 years | [3] |

| 8 | 2 months | [3] |

Table 2: Hydrolysis Half-lives of Bronopol in River Water

| pH | Half-life (hours) | Reference |

| 6.7 | 120 | [3] |

| 7.6 | 14 | [3] |

| 9.0 | 1.9 | [3] |

Table 3: Formaldehyde Release from a 0.1% (w/v) Bronopol Solution at 25°C

| pH | Time (hours) | Formaldehyde Concentration (ppm) | Reference |

| 8.0 | 24 | 30 | [6] |

| 2.0 | > 1200 | Little to no release | [6] |

Experimental Protocols

Accurate quantification of Bronopol and its degradation products is essential for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Experimental Protocol 1: HPLC-UV Analysis of Bronopol and its Degradation Products

Objective: To quantify the concentration of Bronopol and its primary degradation products (Bromonitroethanol, Bromonitromethane) in an aqueous sample.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[8]

-

Water (HPLC grade)

-

Phosphoric acid or Hydrochloric acid (for mobile phase adjustment)[7][9]

-

Bronopol analytical standard

-

Bromonitroethanol and Bromonitromethane analytical standards (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% phosphoric acid in water or dilute HCl) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a gradient or isocratic mixture, for instance, methanol/water with hydrochloric acid (5:95 v/v).[9]

-

Standard Solution Preparation: Prepare a stock solution of Bronopol in the mobile phase or a suitable solvent like methanol.[8] Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dilute the aqueous sample containing Bronopol with the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.

-

Quantification: Identify and quantify the peaks corresponding to Bronopol and its degradation products by comparing their retention times and peak areas to those of the analytical standards.

Experimental Protocol 2: Spectrophotometric Determination of Formaldehyde Release

Objective: To quantify the amount of formaldehyde released from the degradation of Bronopol. This method often involves derivatization to form a chromophore that can be measured by a spectrophotometer.

Instrumentation:

-

UV-Vis Spectrophotometer

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid

-

Formaldehyde standard solution

Procedure:

-

Sample Collection: Take an aliquot of the aqueous Bronopol solution at a specific time point during the degradation study.

-

Derivatization: Add the DNPH solution to the sample. The formaldehyde present will react with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is yellow-orange in color.

-

Extraction: Extract the derivative into an organic solvent like acetonitrile.

-

Spectrophotometric Measurement: Measure the absorbance of the extracted solution at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).

-

Quantification: Prepare a calibration curve using standard formaldehyde solutions that have undergone the same derivatization and extraction procedure. Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying Bronopol degradation.

Caption: A generalized workflow for investigating Bronopol degradation kinetics.

Conclusion

The degradation of Bronopol in aqueous solutions is a complex process governed by pH, temperature, and light exposure. The primary degradation pathway involves a retro-aldol reaction leading to the formation of formaldehyde and bromonitroethanol, which subsequently degrades into other products. Understanding these pathways and having robust analytical methods for quantification are crucial for ensuring the stability and safety of pharmaceutical and other formulations containing Bronopol. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important antimicrobial agent.

References

- 1. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity profile of labile preservative bronopol in water: the role of more persistent and toxic transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of bronopol and its degradation products by HPLC. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The impact of the various chemical and physical factors on the degradation rate of bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Bronopol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bronopol-d4 (2-bromo-2-nitropropane-1,1,3,3-d4-1,3-diol), a deuterated analog of the broad-spectrum antimicrobial agent Bronopol. Understanding the solubility of this compound in various organic solvents is critical for its effective formulation, application, and analysis in pharmaceutical and research settings. The data presented here is based on the well-established solubility of its non-deuterated counterpart, Bronopol, as the isotopic labeling is not expected to significantly alter its solubility properties.

Core Principles of Solubility

Bronopol exhibits a strong affinity for polar organic solvents, a characteristic attributed to its hydroxyl groups which allow for hydrogen bonding.[1][2] Conversely, it is poorly soluble in non-polar, hydrocarbon-based solvents.[1][3][4] The dissolution process in water is endothermic.[1][4]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Bronopol in a range of organic solvents at ambient temperature (22-25°C). This data serves as a reliable guide for the expected solubility of this compound.

| Solvent | Solubility (% w/v) | Solvent Type |

| Methanol | 89 | Polar Protic |

| Ethanol | 56 | Polar Protic |

| Isopropanol | 41 | Polar Protic |

| Ethylene Glycol | 61 | Polar Protic |

| 1,2-Propylene Glycol | 52 | Polar Protic |

| Dipropylene Glycol | 48 | Polar Protic |

| Polyethylene Glycol 300 | >30 | Polar |

| Methyl Carbitol | 54 | Polar Aprotic |

| Diethyl Ether | Readily Soluble | Polar Aprotic |

| Ethyl Acetate | Readily Soluble | Polar Aprotic |

| Acetic Acid | Readily Soluble | Polar Protic |

| Acetone | Slightly Soluble | Polar Aprotic |

| Chloroform | Slightly Soluble | Non-polar |

| Diethyl Sebacate | 10 | Non-polar |

| Isopropyl Myristate | <0.5 | Non-polar |

| Liquid Paraffin | <0.5 | Non-polar |

| Mineral Oil | <0.5 | Non-polar |

| Vegetable Oils | <0.5 | Non-polar |

| Benzene | Slightly Soluble | Non-polar |

| Toluene | Soluble | Non-polar |

| Hexane | Practically Insoluble | Non-polar |

Note: "Readily Soluble" indicates high solubility, though a precise percentage was not provided in the cited sources.[3][4]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found, a general and widely accepted method, the "shake-flask method," can be employed. This method is a reliable technique for establishing equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, crystalline powder)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in desired units (e.g., mg/mL, % w/v).

Below is a graphical representation of the experimental workflow.

Caption: Workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for this compound is guided by its polarity. The following diagram illustrates a logical decision-making process for solvent selection based on the desired application.

Caption: Decision tree for selecting a suitable solvent for this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Bronopol in Complex Matrices using Bronopol-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a widely used antimicrobial agent in a variety of consumer and industrial products, including cosmetics, pharmaceuticals, and water treatment systems.[1][2] Accurate and reliable quantification of Bronopol in diverse and complex matrices is crucial for quality control, safety assessment, and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS methods, as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[5][6][7] A deuterated internal standard, such as Bronopol-d4, is an ideal choice as it shares nearly identical physicochemical properties with the target analyte, ensuring it behaves similarly throughout the analytical process.[7] This application note provides a detailed protocol for the quantitative analysis of Bronopol using this compound as an internal standard by LC-MS/MS.

Principle

The method involves extracting Bronopol and the spiked this compound internal standard from the sample matrix. The extract is then analyzed by LC-MS/MS. The chromatographic system separates Bronopol from other matrix components, and the mass spectrometer detects and quantifies both Bronopol and this compound using multiple reaction monitoring (MRM). The ratio of the peak area of Bronopol to the peak area of this compound is used to calculate the concentration of Bronopol in the sample, ensuring high accuracy and precision.[8]

Experimental Workflow

Caption: Workflow for the quantitative analysis of Bronopol using a deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

-

Bronopol analytical standard

-

This compound (C₃H₂D₄BrNO₄, Molecular Weight: 204.01)[9]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa) or extraction solvents (e.g., ethyl acetate)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bronopol and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with the initial mobile phase composition to prepare working standard solutions for calibration curve construction.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with the initial mobile phase to obtain a 1 µg/mL spiking solution.

3. Sample Preparation

The following is a general procedure; specific matrices may require optimization.

-

Aqueous Samples (e.g., industrial water):

-

To 1 mL of the water sample, add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex for 30 seconds.

-

Proceed to the LC-MS/MS analysis. For complex aqueous matrices, an SPE cleanup step may be necessary.[3]

-

-

Solid/Semi-Solid Samples (e.g., cosmetic cream):

-

Accurately weigh 0.5 g of the sample into a centrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 2 minutes and then sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: XDB-C18 column (150 mm × 2.1 mm, 3.5 µm)[3]

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Methanol

-

Flow Rate: 0.3 mL/min

-

Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Source Temperature: 500 °C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for Bronopol and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. Representative transitions are listed in the table below.

-

-

Quantitative Data and Performance

The following table summarizes the expected performance characteristics of the method.

| Parameter | Analyte (Bronopol) | Internal Standard (this compound) |

| Precursor Ion (m/z) | 198.9 | 202.9 |

| Product Ion (m/z) | 152.0 | 156.0 |

| Collision Energy (eV) | -15 | -15 |

| Linearity (R²) | >0.999 | N/A |

| Limit of Quantification (LOQ) | 3.3 µg/kg[3] | N/A |

| Recovery (%) | 73.3 - 96.7[3] | N/A |

| Precision (RSD %) | ||

| Intra-day (n=7) | 7.6[3] | N/A |

| Inter-day (n=15) | 8.3[3] | N/A |

Signaling Pathway and Logical Relationships